![molecular formula C15H11NO5 B14622033 Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate CAS No. 60706-00-5](/img/structure/B14622033.png)
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is a complex organic compound belonging to the pyrroloindole family This compound is characterized by its fused tricyclic structure, which includes a pyrrole ring fused to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate typically involves the cyclization of azomethine ylides with olefins. One common method includes the reaction of isatin, dialkyl acetylenedicarboxylate derivatives, and pyridine as a base. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, pyridine, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrroloindole derivatives, such as:
- Dimethyl 9-chloro-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate
- Dimethyl 9-oxo-1-(quinolin-2-yl)-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate
Uniqueness
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is unique due to its specific tricyclic structure and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
60706-00-5 |
|---|---|
Molekularformel |
C15H11NO5 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
dimethyl 4-oxopyrrolo[1,2-a]indole-2,3-dicarboxylate |
InChI |
InChI=1S/C15H11NO5/c1-20-14(18)9-7-16-10-6-4-3-5-8(10)13(17)12(16)11(9)15(19)21-2/h3-7H,1-2H3 |
InChI-Schlüssel |
TUCGSSLZZLRMAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN2C3=CC=CC=C3C(=O)C2=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


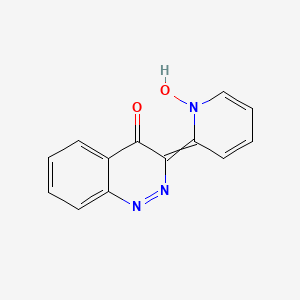


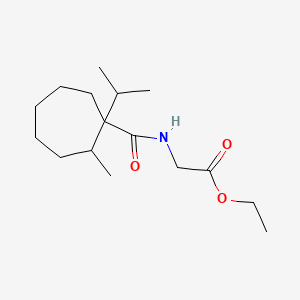
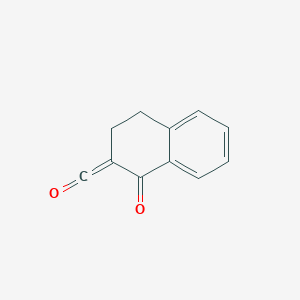
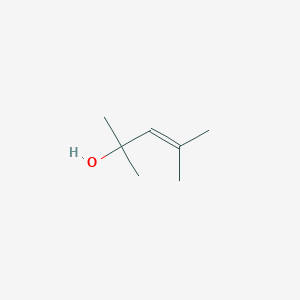
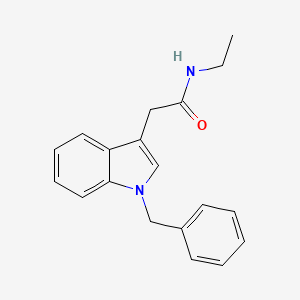
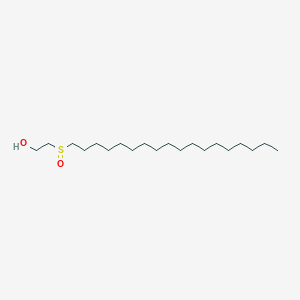

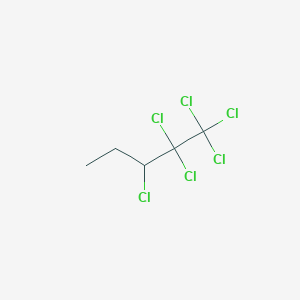
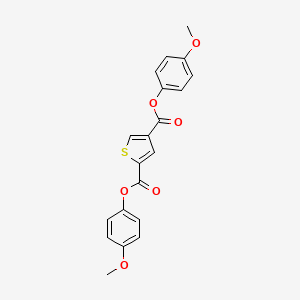
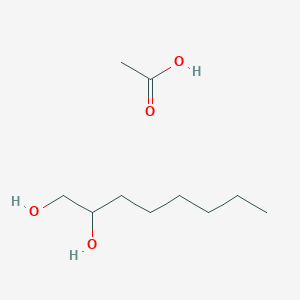
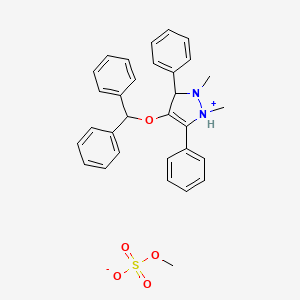
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
